Dipole Moment-Driven Polar Interactions: Pyridazine Core vs. Pyrimidine and Pyrazine
The pyridazine core exhibits a significantly larger ground-state dipole moment (4.22 D) compared to its isomers pyrimidine (2.334 ± 0.010 D) and pyrazine (0 D) [1][2][3]. This difference, driven by the adjacent nitrogen atom geometry, directly influences the strength of polar interactions and crystal packing forces in the monopicrate salt [1].
| Evidence Dimension | Ground-state molecular dipole moment (μ) |
|---|---|
| Target Compound Data | 4.22 D (for the pyridazine core) |
| Comparator Or Baseline | Pyrimidine: 2.334 ± 0.010 D; Pyrazine: 0 D |
| Quantified Difference | Pyridazine is 1.89 D higher than pyrimidine and 4.22 D higher than pyrazine |
| Conditions | Experimental measurements (Stark effect for pyridazine and pyrimidine; molecular symmetry for pyrazine) |
Why This Matters
A higher dipole moment translates to stronger electrostatic and dipole-dipole interactions, which can be critical for designing materials with specific polar properties or for enhancing molecular recognition in solution or solid state.
- [1] Werner, W., Dreizler, H., & Rudolph, H. D. (1967). Zum Mikrowellenspektrum des Pyridazins. Zeitschrift für Naturforschung A, 22(4), 531-533. View Source
- [2] Blackman, G. L., Brown, R. D., & Burden, F. R. (1970). The microwave spectrum, dipole moment, and nuclear quadrupole coupling constants of pyrimidine. Journal of Molecular Spectroscopy, 35(3), 420-425. View Source
- [3] StudyPool. (n.d.). Reactions and properties of pyrazine study notes. View Source
